3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride
CAS No.: 1609396-12-4
Cat. No.: VC8078490
Molecular Formula: C6H12BrClN4
Molecular Weight: 255.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1609396-12-4 |
|---|---|
| Molecular Formula | C6H12BrClN4 |
| Molecular Weight | 255.54 g/mol |
| IUPAC Name | 5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C6H11BrN4.ClH/c1-4-11-6(10(2)3)8-5(7)9-11;/h4H2,1-3H3;1H |
| Standard InChI Key | XNDJHBZWGXLZFO-UHFFFAOYSA-N |
| SMILES | CCN1C(=NC(=N1)Br)N(C)C.Cl.Cl |
| Canonical SMILES | CCN1C(=NC(=N1)Br)N(C)C.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3-Bromo-1-ethyl-N,N-dimethyl-1H-1,2,4-triazol-5-amine dihydrochloride is systematically named as 5-bromo-2-ethyl-N,N-dimethyl-1,2,4-triazol-3-amine hydrochloride under IUPAC nomenclature . Its structure consists of a 1,2,4-triazole ring substituted at the 1-position with an ethyl group, the 3-position with a dimethylamine group, and the 5-position with bromine (Figure 1). The dihydrochloride salt form enhances solubility in polar solvents, a critical feature for laboratory applications .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 1609396-12-4 | |
| Molecular Formula | ||
| Molecular Weight | 255.54 g/mol | |
| SMILES | CCN1C(=NC(=N1)Br)N(C)C.Cl | |
| InChIKey | XNDJHBZWGXLZFO-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Data
X-ray crystallography of analogous triazole derivatives reveals planar triazole rings with bond lengths consistent with aromaticity . Nuclear magnetic resonance (NMR) studies highlight distinct proton environments: the ethyl group’s methylene protons resonate near ppm (triplet), while the dimethylamine group’s protons appear as a singlet at ppm . The bromine atom induces deshielding effects, shifting adjacent carbon signals in -NMR spectra .
Synthesis and Purification
Bromination of 1-Ethyl-N,N-dimethyl-1H-1,2,4-triazole
The primary synthesis route involves brominating 1-ethyl-N,N-dimethyl-1H-1,2,4-triazole using elemental bromine () in dichloromethane at 0–5°C. The reaction proceeds via electrophilic aromatic substitution, with bromine preferentially attacking the electron-deficient 5-position of the triazole ring. Post-reaction, the crude product is purified through recrystallization from ethanol-water mixtures, yielding >95% purity.
Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at the 5-position undergoes facile substitution with nucleophiles like amines, thiols, and alkoxides. For example, reaction with piperidine in dimethylformamide (DMF) at 80°C replaces bromine with a piperidinyl group, forming 5-piperidinyl derivatives. This reactivity is leveraged to generate libraries of triazole-based bioactive molecules.
Oxidation and Reduction
Treatment with hydrogen peroxide () oxidizes the triazole ring’s sulfur analogs, though direct oxidation of this compound remains unexplored. Sodium borohydride () reduces imine groups in related structures, suggesting potential for modifying the dimethylamine moiety.
Physicochemical Properties
Table 2: Estimated Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Boiling Point | 192–196°C | EPI Suite |
| Density | 1.47 g/cm³ | EPA T.E.S.T. |
| Water Solubility | 58,882 mg/L | EPA T.E.S.T. |
| LogP (Octanol-Water) | 1.2 | Computed |
The compound’s high water solubility aligns with its ionic dihydrochloride form, facilitating use in aqueous reaction systems . Its moderate logP value indicates balanced lipophilicity, suitable for penetrating biological membranes in drug discovery .
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